molecular formula C22H22N2O6 B2732426 Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-07-1

Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2732426
M. Wt: 410.426
InChI Key: LCXWFWNZDGMAAF-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, also known as EMAO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoquinoline derivatives and has a complex structure that makes it a promising candidate for various research fields.

Scientific Research Applications

Crystal Structure Analysis

Research on compounds closely related to Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, like ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate, has provided insights into their crystal structure and interactions. For instance, a study highlighted the crystal structure, Hirshfeld surface analysis, and DFT studies of a similar compound, revealing its molecular interactions and network structure within the crystal lattice (Filali Baba et al., 2019).

Antibacterial and Antifungal Activities

Several research efforts have been dedicated to synthesizing and evaluating the antibacterial and antifungal activities of quinazolinone derivatives. For example, synthesis and evaluation of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent (Asghari et al., 2014).

Molecular Docking and Inhibitory Activity

The compound's derivatives have also been studied for their potential inhibitory activity against various enzymes and receptors. A molecular docking study of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate provided insights into its binding affinity and inhibitory activity against pyrrole inhibitor, suggesting potential pharmaceutical applications (El-Azab et al., 2016).

Corrosion Inhibition Efficiency

Theoretical studies using quantum chemical calculations have been performed on quinoxaline derivatives, including those structurally similar to Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, to understand their corrosion inhibition efficiency for metals like copper in acidic media. Such studies aim to determine the relationship between molecular structure and inhibition efficiency, providing valuable information for applications in material science (Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-3-29-21(26)14-30-19-6-4-5-18-17(19)11-12-24(22(18)27)13-20(25)23-15-7-9-16(28-2)10-8-15/h4-12H,3,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXWFWNZDGMAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

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